molecular formula C19H15ClO3 B11153413 6-chloro-7-[(2-methylprop-2-en-1-yl)oxy]-4-phenyl-2H-chromen-2-one

6-chloro-7-[(2-methylprop-2-en-1-yl)oxy]-4-phenyl-2H-chromen-2-one

Cat. No.: B11153413
M. Wt: 326.8 g/mol
InChI Key: OEDYAAXTQVVBDW-UHFFFAOYSA-N
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Description

6-chloro-7-[(2-methylprop-2-en-1-yl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a chloro group, a phenyl group, and a 2-methylprop-2-en-1-yl ether group attached to the chromen-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-[(2-methylprop-2-en-1-yl)oxy]-4-phenyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-4-phenyl-2H-chromen-2-one and 2-methylprop-2-en-1-ol.

    Etherification Reaction: The key step involves the etherification of the hydroxyl group of 2-methylprop-2-en-1-ol with the chromen-2-one core. This reaction is typically carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF).

    Reaction Conditions: The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve high yield and purity. Additionally, industrial production may involve the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-[(2-methylprop-2-en-1-yl)oxy]-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.

    Substitution: The chloro group in the compound can participate in nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

6-chloro-7-[(2-methylprop-2-en-1-yl)oxy]-4-phenyl-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-chloro-7-[(2-methylprop-2-en-1-yl)oxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.

    Altering Gene Expression: Influencing the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-7-[(2-methylprop-2-en-1-yl)oxy]-4-phenyl-2H-chromen-2-one is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties compared to other similar compounds. The phenyl group enhances the compound’s stability, reactivity, and potential biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H15ClO3

Molecular Weight

326.8 g/mol

IUPAC Name

6-chloro-7-(2-methylprop-2-enoxy)-4-phenylchromen-2-one

InChI

InChI=1S/C19H15ClO3/c1-12(2)11-22-18-10-17-15(8-16(18)20)14(9-19(21)23-17)13-6-4-3-5-7-13/h3-10H,1,11H2,2H3

InChI Key

OEDYAAXTQVVBDW-UHFFFAOYSA-N

Canonical SMILES

CC(=C)COC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)Cl

Origin of Product

United States

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